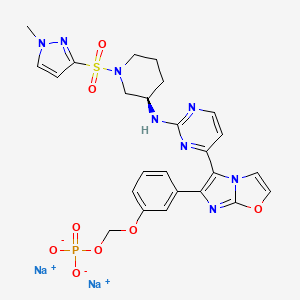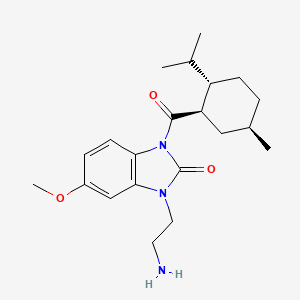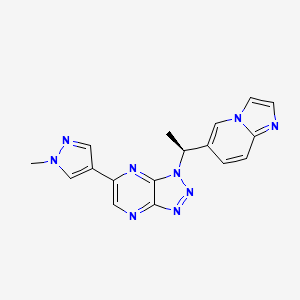
Savolitinib
Übersicht
Beschreibung
It is being developed by HUTCHMED and AstraZeneca for the treatment of various cancers, including metastatic non-small cell lung cancer, papillary and clear cell renal cell carcinoma, gastric cancer, and colorectal cancer . The compound has shown significant promise in clinical trials, particularly for patients with MET exon 14-skipping alterations .
Wissenschaftliche Forschungsanwendungen
Savolitinib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Es dient als Modellverbindung für die Untersuchung der MET-Inhibition und deren Auswirkungen auf zelluläre Signalwege.
Biologie: Es wird in der Forschung verwendet, um die Rolle von MET bei Zellproliferation, -überleben und -wanderung zu verstehen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der MET-Rezeptor-Tyrosinkinase. Die Aktivierung von MET durch seinen endogenen Liganden, den Hepatozyten-Wachstumsfaktor, löst verschiedene nachgeschaltete Signalwege aus, die an Zellproliferation, -überleben und -wanderung beteiligt sind. Durch die Hemmung von MET stört this compound diese Signalwege, was zu einem reduzierten Tumorwachstum und Metastasen führt . Die Verbindung ist besonders wirksam bei Tumoren mit MET-Exon-14-Skipping-Mutationen, die zu einer anhaltenden MET-Aktivierung und Onkogenese führen .
Wirkmechanismus
- Role of MET : Activation of MET triggers downstream signaling pathways involved in cell proliferation, survival, and migration. MET is implicated in various solid tumors, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), gastric cancer, and medulloblastoma .
Target of Action
Biochemische Analyse
Biochemical Properties
Savolitinib is a highly selective inhibitor of the MET tyrosine kinase . Activation of MET by the binding of the endogenous ligand hepatocyte growth factor triggers various downstream signaling pathways that are involved in cell proliferation, survival, and migration . Amplification or mutation of the MET gene is a hallmark of many solid tumors .
Cellular Effects
This compound has demonstrated anti-tumor activity against MET-dependent cancer cell line growth and MET-driven tumor growth in preclinical models . It has shown pronounced efficacy in both preclinical and clinical studies .
Molecular Mechanism
This compound is a potent small-molecule MET kinase inhibitor that inhibits MET kinase at a half-maximal inhibitory concentration (IC50) of 4 nM and MET phosphorylation in tumor cells . MET exon 14-skipping (METex14) is a mutation present in 1–3% of NSCLC tumors that renders the receptor less susceptible to ubiquitination and subsequent proteasomal degradation, resulting in sustained MET activation and oncogenesis .
Temporal Effects in Laboratory Settings
In a patient-derived xenograft (PDX) mouse model with EGFRm, MET-amplified NSCLC, this compound showed significant antitumor activity, reaching ∼84% tumor growth inhibition (TGI), and demonstrated exposure-related combination antitumor activity when combined with osimertinib .
Dosage Effects in Animal Models
In animal models, this compound demonstrated dose-related antitumor activity, ranging from 81% TGI (0.3 mg/kg) to 84% tumor regression (15 mg/kg) . The maximum inhibition of both pEGFR and pMET increased with increasing this compound doses .
Metabolic Pathways
This compound is involved in the MET/HGF signaling pathway . Dysregulation of MET signaling is associated with several human malignancies . Overexpression of MET or hepatocyte growth factor (HGF), MET-amplification, mutation or rearrangement, and changes in ligand-induced autocrine or paracrine signaling lead to cancer progression by promoting tumor growth, invasion, metastasis, and survival .
Vorbereitungsmethoden
The synthesis of Savolitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Savolitinib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu dehydrierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
Savolitinib ist einzigartig unter den MET-Inhibitoren aufgrund seiner hohen Selektivität und Potenz. Ähnliche Verbindungen sind:
Capmatinib: Ein weiterer MET-Inhibitor zur Behandlung von nicht-kleinzelligem Lungenkrebs mit MET-Exon-14-Skipping-Mutationen.
Tepotinib: Ein MET-Inhibitor, der für die Behandlung von metastasierendem nicht-kleinzelligem Lungenkrebs mit MET-Exon-14-Skipping-Mutationen zugelassen ist.
Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität für MET, die Off-Target-Effekte reduziert und sein therapeutisches Potenzial erhöht .
Eigenschaften
IUPAC Name |
3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNMOZJKOGZLS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111016 | |
| Record name | Savolitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313725-88-0 | |
| Record name | 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313725-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Savolitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313725880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Savolitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Savolitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAVOLITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2DA6857R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


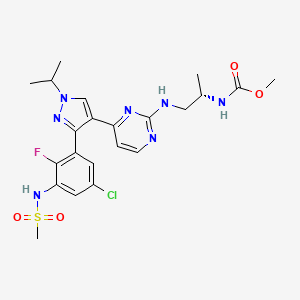
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)
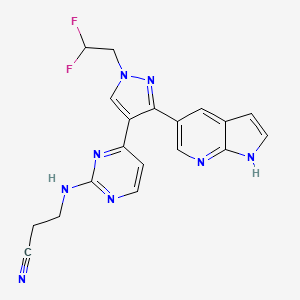

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)
